

# Evaluating NMD670 in Combination with SMN-Targeted Treatments: A Comparative Guide

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## Compound of Interest

Compound Name: NMD670

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The treatment landscape for Spinal Muscular Atrophy (SMA) has been revolutionized by the advent of therapies that increase the expression of the survival motor neuron (SMN) protein. However, even with these significant advances, residual muscle weakness and fatigue remain major challenges for many patients.[1] This has led to the investigation of a dual-pronged therapeutic strategy: combining foundational SMN-restoration with therapies that aim to directly enhance the function of skeletal muscle.

This guide provides a comparative analysis of **NMD670**, a novel muscle-targeted agent, and existing SMN-targeted treatments. It outlines the distinct and potentially complementary mechanisms of action, summarizes the available clinical trial data and protocols, and explores the scientific rationale for a combination therapy approach in SMA.

## Comparison of Therapeutic Mechanisms and Modalities

Current SMA treatments and **NMD670** operate on fundamentally different aspects of SMA pathophysiology. SMN-targeted therapies address the root genetic cause by increasing SMN protein levels, while **NMD670** targets the downstream consequences of SMN deficiency at the neuromuscular junction.

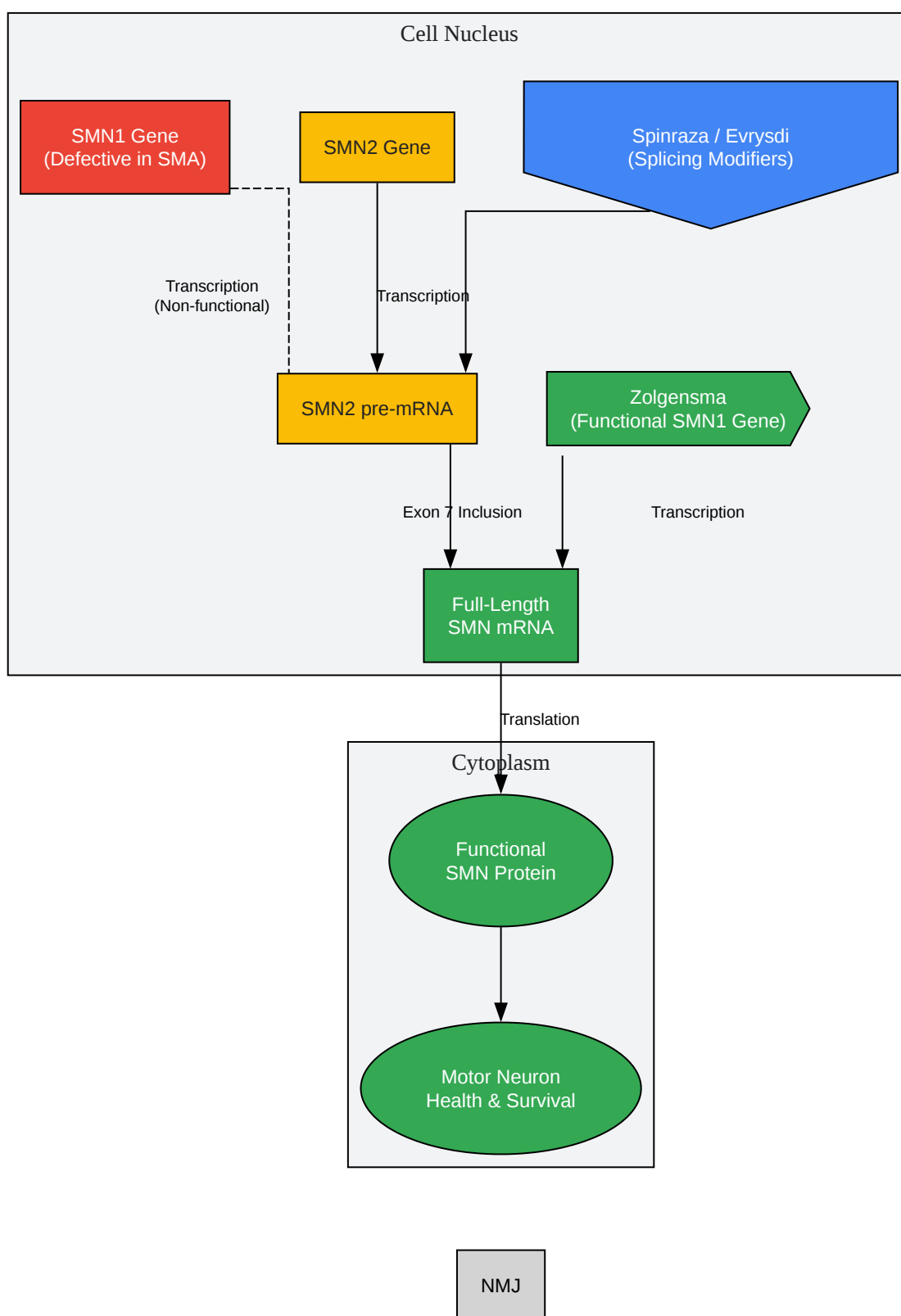
Feature	Zolgensma® (onasemnogene abeparvovec)	Spinraza® (nusinersen)	Evrysdi® (risdiplam)	NMD670
Therapeutic Target	SMN1 gene	SMN2 pre-mRNA	SMN2 pre-mRNA	CIC-1 Ion Channel in Skeletal Muscle
Mechanism of Action	Gene replacement therapy; delivers a functional copy of the SMN1 gene via an AAV9 vector.[2][3][4]	Antisense oligonucleotide (ASO) that modifies SMN2 splicing to increase inclusion of exon 7.[5][6]	Small molecule splicing modifier that promotes the inclusion of exon 7 in SMN2 mRNA.[7][8][9]	Small molecule inhibitor of the CIC-1 chloride channel, enhancing muscle excitability and responsiveness to nerve signals.[10]
Effect	Increases production of SMN protein from a new, functional gene.[2][3]	Increases production of full-length, functional SMN protein from the existing SMN2 gene.[6]	Increases and sustains production of functional SMN protein from the SMN2 gene throughout the body.[7]	Improves neuromuscular transmission and increases muscle strength and function.[10]
Administration	One-time intravenous infusion.[2][4]	Intrathecal injection (loading doses followed by maintenance doses every 4 months).[11][12]	Daily oral liquid.[8]	Oral tablet (twice daily in clinical trials).[13]

## Signaling Pathways and Points of Intervention

The distinct mechanisms of these therapies can be visualized through their points of intervention in the pathway from gene to muscle contraction.

## SMN Protein Production Pathway

SMN-targeted therapies intervene at the genetic and transcript level to restore the production of the critical SMN protein, which is essential for the survival and function of motor neurons.

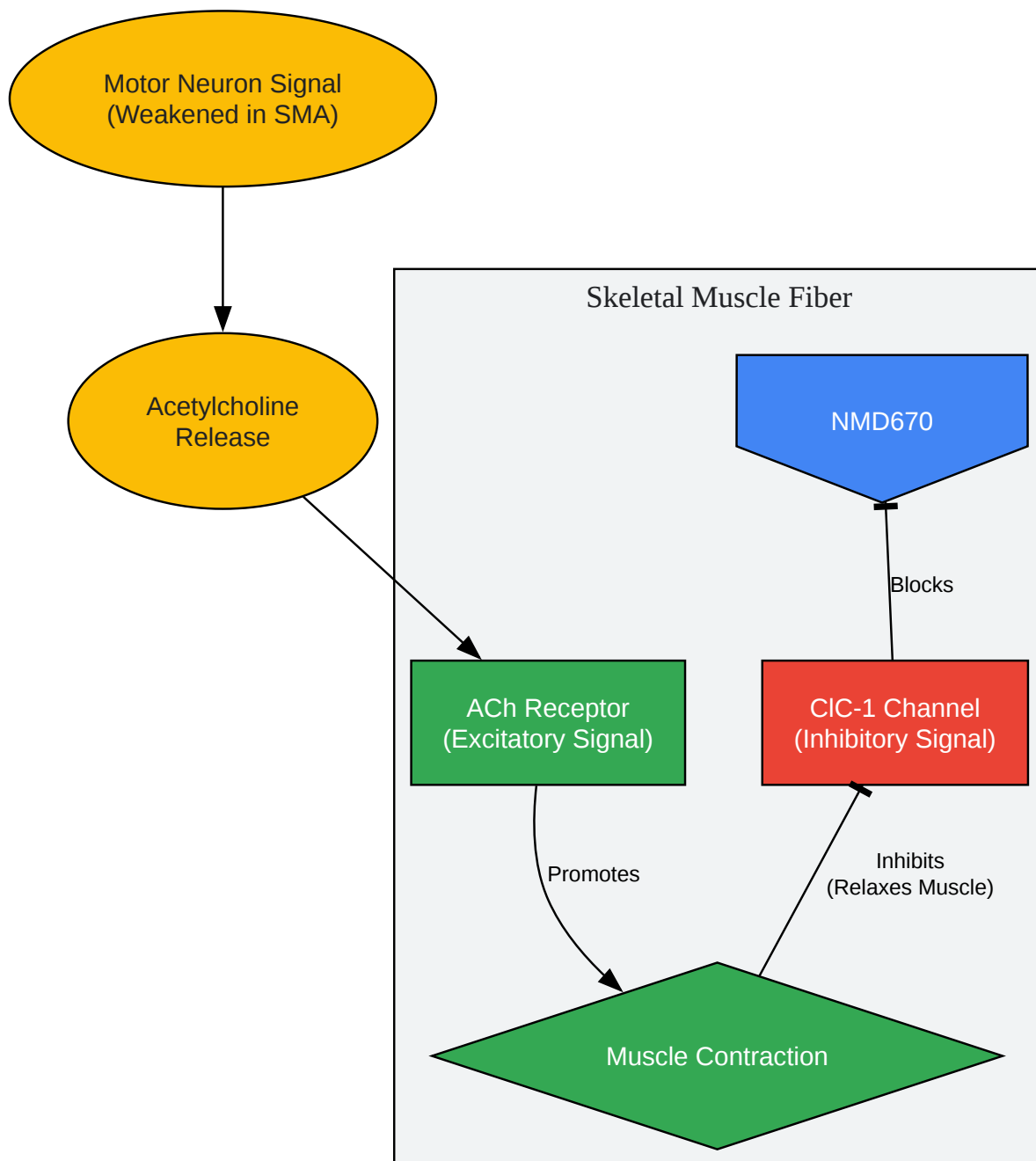


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Caption: Mechanism of SMN-targeted therapies in the cell.

## Neuromuscular Junction and Muscle Excitation Pathway

**NMD670** acts at a later stage, directly on the skeletal muscle. By inhibiting the CIC-1 channel, it makes the muscle more responsive to the signals it receives from motor neurons, which may be weakened in SMA.



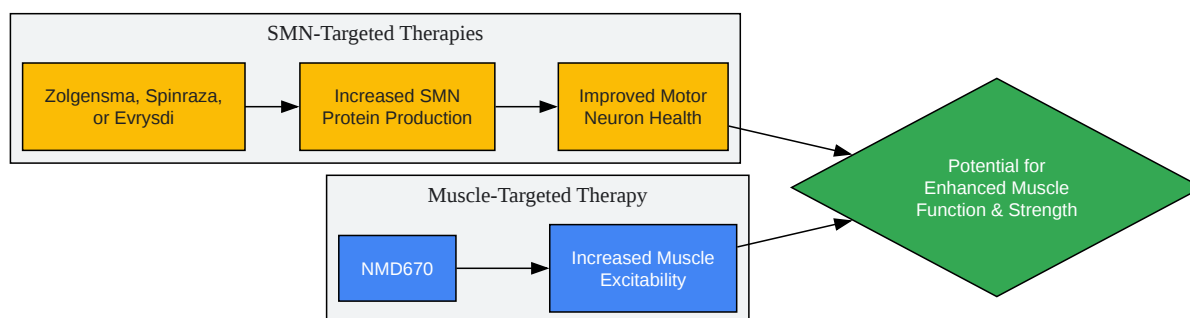
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Caption: Mechanism of **NMD670** at the neuromuscular junction.

## Rationale for Combination Therapy

The rationale for combining **NMD670** with an SMN-targeted therapy is based on their complementary mechanisms of action. One approach restores the foundational protein necessary for motor neuron health, while the other aims to maximize the function of the muscle tissue that those neurons control. This dual strategy could potentially lead to synergistic effects, improving outcomes beyond what is achievable with either therapy alone.

Preclinical studies in SMA mouse models indicated that **NMD670** was capable of improving electrical signaling between nerves and muscles, leading to a marked increase in muscle strength.[14] Furthermore, the ongoing SYNAPSE-SMA clinical trial explicitly allows participants to remain on their existing SMN-targeted therapies, providing a direct avenue for evaluating this combination approach.[1]



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Caption: Logical relationship of combination therapy in SMA.

## Experimental Protocols: The SYNAPSE-SMA Clinical Trial

The primary data for **NMD670** in SMA will come from the SYNAPSE-SMA trial (NCT05794139), a Phase 2 study designed to assess the efficacy and safety of the drug in ambulatory adults with SMA Type 3.[\[13\]](#)[\[14\]](#)[\[15\]](#)

**Study Design:** This is a randomized, double-blind, placebo-controlled, two-way crossover study.[\[15\]](#) This design is robust, as each participant serves as their own control. The study involves two 21-day treatment periods separated by a 7-day washout period. During one period, participants receive **NMD670**, and during the other, they receive a placebo, with the order determined by randomization.[\[15\]](#)

**Population:** The trial aims to enroll approximately 54 ambulatory adults (ages 18-75) diagnosed with Type 3 SMA, with genetic confirmation and 3 to 5 copies of the SMN2 gene.[\[16\]](#)[\[17\]](#) A key inclusion criterion is the ability to walk at least 50 meters without aids.[\[16\]](#)[\[17\]](#) As noted, participants are permitted to continue their stable SMN-targeted therapy.[\[1\]](#)

**Intervention:** **NMD670** is administered as an oral tablet taken twice daily.[\[13\]](#)

**Endpoints:** The trial utilizes a range of well-established and exploratory endpoints to measure changes in muscle function, strength, fatigue, and quality of life.

Parameter	Detail
Primary Endpoint	Change from baseline in the total distance walked during the 6-Minute Walk Test (6MWT). [15]
Secondary Endpoints	- Safety and Tolerability: Assessed through adverse event monitoring.[15]- Muscle Strength: Measured by handheld dynamometry.[15]- Motor Function: Assessed using the Revised Hammersmith Scale (RHS).[15]- Fatigue & Endurance: Measured by the endurance shuttle nine-hole peg test and a fatigue index from the 6MWT.[15]- Neuromuscular Transmission: Evaluated via single-fiber electromyography (SFEMG).[15]
Exploratory Endpoints	- Pharmacokinetics: Characterizing the drug's absorption, distribution, metabolism, and excretion.- Patient-Reported Outcomes: Fatigue Severity Scale (FSS) and Individual Neuromuscular Quality of Life Scale (INQoL). [15]

The SYNAPSE-SMA trial is estimated to be completed in late 2024, with results to follow.[14] Data from a prior Phase 1/2 study in Myasthenia Gravis, another neuromuscular disease, showed **NMD670** was safe and associated with clinically significant improvements in muscle strength and function.[13][18] These earlier findings provide a strong basis for its investigation in the SMA population.[18]

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